molecular formula C8H7N3O3 B2665470 Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate CAS No. 2112668-59-2

Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate

Cat. No.: B2665470
CAS No.: 2112668-59-2
M. Wt: 193.162
InChI Key: ZNBRIZGZIJVKDB-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic compound that features an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with an appropriate ester, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate is unique due to its specific imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7(12)4-2-9-3-5-6(4)11-8(13)10-5/h2-3H,1H3,(H2,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBRIZGZIJVKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC2=C1NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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